Structural Differentiation: A Cationic P–N Bond vs. Neutral Au–Cl Bond in Triphenylphosphine Gold(I) Complexes
The target compound exists as a discrete cation [Au(PPh3)(carbazole)]+ with a positively charged phosphorus center, as confirmed by the canonical SMILES notation . This is fundamentally different from the neutral structure of AuCl(PPh3), where the gold(I) center is coordinated to a neutral triphenylphosphine and a chloride ligand. The charged nature and the covalent P–N bond to the carbazole ring alter solubility and ion-pairing properties, although no direct comparative solubility quantification was found in peer-reviewed literature for this specific compound.
| Evidence Dimension | Molecular Structure and Bonding (Phosphorus Center) |
|---|---|
| Target Compound Data | Cationic P(V) center; P–N bond with carbazole; 4 rotatable bonds; Topological Polar Surface Area = 4.9 Ų |
| Comparator Or Baseline | AuCl(PPh3): Neutral P(III) center; P–Au bond; no carbazole moiety |
| Quantified Difference | Qualitative structural difference: ionic vs. neutral; presence of carbazole π-system |
| Conditions | Structural data from InChI and SMILES descriptors; comparator structure is well-established |
Why This Matters
The cationic, carbazole-functionalized structure enables ionic separation strategies and provides a coordination-ready π-donor site, which is absent in AuCl(PPh3), dictating fundamentally different downstream synthetic utility.
